molecular formula C22H27N5O2 B10860530 MLi-2-NC

MLi-2-NC

Cat. No.: B10860530
M. Wt: 393.5 g/mol
InChI Key: YGCZGTCXWBPTDC-GASCZTMLSA-N
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Description

MLi-2-NC, also known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. LRRK2 mutations are the most common genetic cause of familial and sporadic Parkinson’s disease, and this compound’s ability to inhibit LRRK2 activity makes it a promising candidate for disease-modifying therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLi-2-NC involves several key steps, starting with the preparation of the indazole core. The indazole is then functionalized with a pyrimidin-4-yl group and a morpholine ring. The final product is obtained through a series of reactions, including cyclization, alkylation, and deprotection steps. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and reduced waste. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

MLi-2-NC undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[6-[1-methyl-5-(1-methylcyclopropyl)oxyindazol-3-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C22H27N5O2/c1-14-11-27(12-15(2)28-14)20-10-18(23-13-24-20)21-17-9-16(29-22(3)7-8-22)5-6-19(17)26(4)25-21/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3/t14-,15+

InChI Key

YGCZGTCXWBPTDC-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C

Origin of Product

United States

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